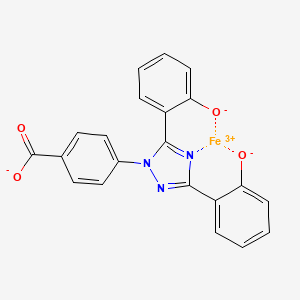

Deferasirox (Fe3+ chelate)

Description

BenchChem offers high-quality Deferasirox (Fe3+ chelate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deferasirox (Fe3+ chelate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);/q;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQALTGEPFNCIY-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12FeN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Iron (Fe3+) Chelation by Deferasirox: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferasirox is an orally active, high-affinity iron chelator pivotal in the management of chronic iron overload. Its therapeutic efficacy is rooted in its specific and efficient binding to ferric iron (Fe3+), facilitating its excretion and thereby mitigating iron-induced organ toxicity. This technical guide provides a comprehensive examination of the core mechanism of Fe3+ chelation by Deferasirox, detailing the stoichiometry, thermodynamics, and kinetics of the Deferasirox-iron complex. Furthermore, it elucidates the cellular and molecular consequences of this chelation, including the modulation of key signaling pathways. This document synthesizes quantitative data, presents detailed experimental protocols for the characterization of this interaction, and provides visual representations of the underlying mechanisms to serve as a resource for researchers and professionals in drug development.

The Chemistry of Deferasirox-Iron Chelation

Deferasirox, with the chemical name 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, is a tridentate ligand, meaning it utilizes three donor atoms to bind to a single metal ion. This structural feature is fundamental to its high affinity and selectivity for ferric iron (Fe3+).

The chelation process results in the formation of a highly stable 2:1 complex, where two molecules of Deferasirox coordinate with one Fe3+ ion. This stoichiometry satisfies the preferred six-coordinate octahedral geometry of the ferric ion. The binding occurs through the hydroxyl groups of the two phenyl rings and a nitrogen atom from the triazole ring of each Deferasirox molecule. This specific coordination chemistry leads to a very high binding affinity for Fe3+. The resulting Deferasirox-iron complex is a stable, neutral species that is primarily eliminated from the body via biliary excretion.[1][2]

A critical aspect of Deferasirox's design is its significantly lower affinity for other biologically important divalent cations like zinc (Zn2+) and copper (Cu2+), which minimizes the disruption of the homeostasis of these essential metals.[1]

Quantitative Data on Deferasirox-Fe3+ Interaction

The stability and affinity of the Deferasirox-Fe3+ complex have been quantified using various experimental techniques. The following tables summarize the key quantitative data.

| Parameter | Value | Method | Reference |

| Thermodynamic Stability Constants (logβ) | |||

| [Fe(Hdeferasirox)₂]⁺ | 21.08 | Spectrophotometric EDTA competition | [3] |

| [Fe(deferasirox)₂]⁻ | 20.45 | Potentiometric titration | [3] |

| Overall Stability Constant (log β) | 36.9 | Not specified | [2] |

| Conditional Stability Constant (log K) | |||

| at physiological pH 7.4 | >18 | Calculated | [3] |

| Kinetic Parameters | |||

| Solvolytic Dissociation Rate (k_d) of Fe(III)-DFX complex | (2.7 ± 0.3) × 10⁻⁴ s⁻¹ (at 298 K, pH 7.4) | Capillary Electrophoresis | [1] |

| Half-life of Fe(III)-DFX complex | 43.3 minutes | Calculated from k_d | [1] |

Table 1: Thermodynamic and Kinetic Data for the Deferasirox-Fe3+ Complex.

| Metal Ion | Stoichiometry (Deferasirox:Ion) | Relative Affinity |

| Fe3+ | 2:1 | Very High |

| Zn2+ | 1:1 (in some conditions) | Very Low |

| Cu2+ | 1:1 | Very Low |

| Al3+ | Can also be chelated | Lower than Fe3+ |

| Ga3+ | Can also be chelated | Lower than Fe3+ |

Table 2: Stoichiometry and Selectivity of Deferasirox for Different Metal Ions.[1]

Experimental Protocols for Characterizing Deferasirox-Iron Interaction

UV-Vis Spectrophotometric Titration for Stoichiometry Determination (Job's Plot)

This method is used to determine the stoichiometry of the Deferasirox-Fe3+ complex by continuous variation.

Materials:

-

Deferasirox stock solution (e.g., 1 mM in a suitable solvent like DMSO or methanol).

-

FeCl₃ stock solution (e.g., 1 mM in 0.01 M HCl to prevent hydrolysis).

-

Buffer solution (e.g., acetate buffer for acidic pH or Tris buffer for physiological pH).

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Prepare a series of solutions with a constant total concentration of Deferasirox and Fe3+ but with varying mole fractions of each component. For example, prepare solutions where the mole fraction of Deferasirox ranges from 0.1 to 0.9.

-

For each solution, mix the appropriate volumes of the Deferasirox and FeCl₃ stock solutions and dilute to the final volume with the chosen buffer.

-

Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the Deferasirox-Fe3+ complex. This can be determined by scanning a solution of the complex over a range of wavelengths (e.g., 300-700 nm).

-

Plot the absorbance values against the mole fraction of Deferasirox.

-

The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 2:1 complex, the maximum will be at a mole fraction of Deferasirox of approximately 0.67.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration can be used to determine the stability constants of the Deferasirox-Fe3+ complex by measuring the change in potential as a titrant is added.

Materials:

-

Deferasirox solution of known concentration.

-

Standardized Fe(III) solution (e.g., FeCl₃).

-

Standardized strong base solution (e.g., NaOH, carbonate-free).

-

Potentiometer with a combined pH electrode or a specific ion electrode.

-

Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of any Fe(II) that might be present.

-

Constant temperature water bath.

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

In a thermostated titration vessel, place a known volume of the Deferasirox solution and a known amount of the Fe(III) solution.

-

Bubble the inert gas through the solution to remove dissolved oxygen.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

After each addition, allow the potential to stabilize and record the pH reading.

-

Continue the titration past the equivalence point.

-

Plot the pH as a function of the volume of NaOH added.

-

The titration data can be analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of Deferasirox and the stability constants of the Fe(III) complexes.

X-ray Crystallography for Structural Elucidation

This technique provides the precise three-dimensional structure of the Deferasirox-Fe3+ complex.

Procedure (General Outline):

-

Synthesis and Purification of the Complex: The Deferasirox-Fe3+ complex is synthesized, typically by mixing stoichiometric amounts of Deferasirox and a ferric salt in a suitable solvent. The resulting complex is then purified, for example, by recrystallization.

-

Crystal Growth: Single crystals of the complex suitable for X-ray diffraction are grown. This is a critical and often challenging step. Common methods include:

-

Slow Evaporation: A saturated solution of the complex is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

-

Vapor Diffusion (Hanging or Sitting Drop): A small drop of the concentrated complex solution is equilibrated against a larger reservoir of a precipitant solution. The gradual diffusion of vapor from the drop to the reservoir concentrates the complex, inducing crystallization.

-

Solvent/Anti-solvent Diffusion: An "anti-solvent" in which the complex is insoluble is slowly introduced into a solution of the complex, causing it to crystallize.

-

-

X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods, and the structure is refined to obtain a final, accurate model of the Deferasirox-Fe3+ complex.

Cellular Mechanisms and Signaling Pathways

Deferasirox's interaction with iron extends beyond simple chelation, influencing various cellular processes and signaling pathways.

Impact on Cellular Iron Metabolism

By chelating intracellular iron, Deferasirox effectively depletes the labile iron pool. This has downstream effects on iron-regulating proteins. For instance, treatment with Deferasirox has been shown to increase the expression of transferrin receptor 1 (TfR1), a protein responsible for iron uptake, and decrease the expression of ferroportin, the only known cellular iron exporter.[4] This reflects the cell's attempt to compensate for the perceived iron deficiency.

Modulation of Signaling Pathways

Deferasirox has been demonstrated to be a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This inhibition appears to be independent of its iron-chelating activity in some contexts, suggesting a more direct interaction with components of the pathway.[5] By inhibiting NF-κB, Deferasirox can reduce the expression of pro-inflammatory cytokines and may contribute to the hematopoietic improvements observed in some patients with myelodysplastic syndromes.[4][6]

The mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth, proliferation, and survival, is also modulated by Deferasirox.[6] Studies have shown that Deferasirox can downregulate the phosphorylation of key components of the mTOR pathway, such as p-mTOR.[4] This effect may be mediated by the upregulation of REDD1 (Regulated in Development and DNA Damage Response 1), a known inhibitor of mTOR signaling.[7] The inhibition of the mTOR pathway likely contributes to the anti-proliferative effects of Deferasirox observed in some cancer cell lines.

Experimental Workflow for Investigating Deferasirox's Mechanism

A comprehensive investigation into the mechanism of Deferasirox would involve a multi-faceted approach, integrating biophysical, biochemical, and cellular assays.

Conclusion

The chelation of ferric iron by Deferasirox is a well-defined process characterized by a 2:1 stoichiometry, high stability, and remarkable selectivity. This efficient iron binding is the cornerstone of its clinical utility in treating iron overload. Beyond its primary chelating function, Deferasirox exerts significant effects on cellular iron metabolism and modulates key signaling pathways, including NF-κB and mTOR, which may contribute to its broader therapeutic effects. The experimental protocols and quantitative data presented in this guide offer a robust framework for further research and development in the field of iron chelation therapy. A thorough understanding of these core mechanisms is essential for optimizing current therapeutic strategies and for the rational design of next-generation iron chelators.

References

- 1. EP2509423A1 - Processes for the preparation of deferasirox, and deferasirox polymorphs - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. iris.unica.it [iris.unica.it]

An In-depth Technical Guide to the Biochemical and Physical Properties of the Deferasirox-Iron Complex

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deferasirox (DFX) is a first-line, orally active iron chelator utilized in the management of chronic iron overload resulting from blood transfusions. Its therapeutic efficacy is intrinsically linked to its ability to form a stable complex with ferric iron (Fe³⁺), facilitating its subsequent elimination from the body. A thorough understanding of the biochemical and physical characteristics of this Deferasirox-iron complex is paramount for optimizing chelation therapy, anticipating biological interactions, and guiding the development of next-generation chelating agents. This guide provides a detailed examination of the complex's formation, stability, physicochemical properties, and its impact on cellular iron metabolism, supported by quantitative data, experimental methodologies, and pathway visualizations.

Biochemical Properties

Chelation Mechanism and Stoichiometry

Deferasirox is an N-substituted bis-hydroxyphenyl-triazole, functioning as a tridentate ligand.[1] This structure optimally arranges three donor atoms (two oxygens from the hydroxyl groups and one nitrogen from the triazole ring) to coordinate with a single iron atom. The chelation process involves two molecules of Deferasirox binding to one ferric iron (Fe³⁺) ion, forming a stable, hexacoordinate octohedral complex.[2][3] This 2:1 stoichiometry is consistently observed at physiological pH.[3][4] The primary target of Deferasirox is the cytosolic labile iron pool, a transient and redox-active form of intracellular iron.[5]

Stability and Affinity

The Deferasirox-iron (Fe-[DFX]₂) complex exhibits exceptionally high thermodynamic stability. This high affinity for Fe³⁺ is crucial for its ability to effectively mobilize iron from tissues and plasma. In contrast, its affinity for ferrous iron (Fe²⁺) is significantly lower, which is a key selectivity feature.[1] The stability of the complex ensures that iron remains tightly bound until its excretion, minimizing the potential for redox cycling and the generation of reactive oxygen species (ROS) that unbound iron can catalyze.[6]

Biological Fate and Metabolic Impact

Once formed, the Fe-[DFX]₂ complex is a lipophilic molecule that is primarily eliminated from the body via biliary excretion into the feces.[7][8] This pathway accounts for over 90% of the drug and complex elimination.[8]

Biochemically, Deferasirox influences cellular iron homeostasis beyond simple chelation:

-

Ferroportin Regulation: Deferasirox can lead to a decrease in the levels of ferroportin, the primary iron export protein, thereby trapping iron within cells for chelation.[9] It has also been suggested that Deferasirox can increase levels of hepcidin, the main regulator of ferroportin, leading to ferroportin degradation.[5]

-

Transferrin Receptor 1 (TFR1): Treatment with Deferasirox has been shown to increase the cellular levels of TFR1, which is the main receptor for iron uptake.[9] This is a cellular response to the induced iron-deficient state.

-

Signaling Pathways: Deferasirox has been observed to upregulate N-myc downstream-regulated gene 1 (NDRG1) and downregulate pathways such as p-mTOR and c-myc, which are involved in cell proliferation and growth.[9]

Physical and Chemical Properties

The formation of the iron complex significantly alters the physicochemical properties of the parent Deferasirox molecule. The Fe-[DFX]₂ complex has a higher molecular weight and is more lipophilic than the free drug.[2][3]

Solubility

Deferasirox itself has low water solubility. The resulting Fe-[DFX]₂ complex possesses even lower water solubility, a property that favors its hepatobiliary clearance route over renal excretion.[2]

Spectral Properties

Deferasirox and its iron complex have distinct absorption spectra in the ultraviolet-visible (UV-Vis) range. Unbound Deferasirox in solution exhibits a characteristic absorption maximum (λmax). Upon chelation with iron, a noticeable shift in the absorption spectrum occurs, which can be used to monitor the complex formation.[10][11] In ethanol, Deferasirox has a λmax around 319 nm, while the Fe-[DFX]₂ complex shows a broader absorption profile.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the Deferasirox-iron complex.

Table 1: Stoichiometry and Stability Constants

| Parameter | Value | Reference |

| Stoichiometry (DFX:Fe³⁺) | 2:1 | [3][4] |

| Overall Affinity Constant (logβ₂) | 36.9 (for Fe³⁺) | [1] |

| Affinity Constant (logβ₂) | 14.0 (for Fe²⁺) | [1] |

| Cu²⁺ Complex Stability (log K) | 16.65 ± 0.1 | [13] |

Table 2: Physicochemical and Spectral Properties

| Parameter | Deferasirox (Free Drug) | Fe-[DFX]₂ Complex | Reference |

| Molecular Formula | C₂₁H₁₅N₃O₄ | C₄₂H₂₈FeN₆O₈ | [14][15] |

| Molecular Weight (approx.) | 373.4 g/mol | 796.6 g/mol (cation) | [2][14] |

| Appearance | White to slightly yellow powder | Chelated form | [15] |

| UV λmax (in 0.1M NaOH) | 319 nm | Shifted absorption spectrum | [12] |

| Excretion Pathway | Primarily Biliary/Fecal | Primarily Biliary/Fecal | [8] |

Detailed Experimental Protocols

The characterization of the Deferasirox-iron complex relies on several key analytical techniques.

UV-Vis Spectrophotometry for Complex Formation

This method is used to determine the stoichiometry of the complex and to study the kinetics of its formation.

-

Objective: To monitor the formation of the Fe-[DFX]₂ complex by observing changes in the UV-Vis absorption spectrum.

-

Materials: Deferasirox standard, FeCl₃ solution, appropriate buffer (e.g., ethanol or buffered aqueous solution), quartz cuvettes, UV-Vis spectrophotometer.

-

Protocol:

-

Prepare a stock solution of Deferasirox (e.g., 0.1 mM in ethanol).[11]

-

Prepare a stock solution of FeCl₃ of a known concentration.

-

Scan the UV-Vis spectrum of the free Deferasirox solution from 200-800 nm to determine its λmax.[12]

-

Perform spectrophotometric titrations: To a fixed concentration of Deferasirox in a cuvette, add incremental amounts of the FeCl₃ solution.

-

After each addition, allow the solution to equilibrate and then record the full UV-Vis spectrum.

-

Observe the decrease in the absorbance at the λmax of free Deferasirox and the appearance of new absorption bands corresponding to the complex.

-

Plot the change in absorbance versus the molar ratio of Fe³⁺ to Deferasirox. The inflection point of the curve indicates the stoichiometry of the complex.

-

Potentiometric Titration for Stability Constant Determination

Potentiometry is a highly accurate method for determining the stability constants of metal complexes.

-

Objective: To measure the formation constants (logβ₂) of the Fe-[DFX]₂ complex.

-

Materials: Deferasirox, standard solutions of Fe³⁺, a strong acid (e.g., HCl), a strong base (e.g., NaOH), an ionic strength adjuster (e.g., KCl), a calibrated pH electrode and meter, a thermostated reaction vessel.

-

Protocol:

-

Prepare a solution containing known concentrations of Deferasirox, Fe³⁺ ions, and a strong acid in a thermostated vessel.

-

Maintain a constant ionic strength throughout the experiment using an electrolyte like KCl.

-

Titrate the solution with a standardized strong base (NaOH), recording the pH (or millivolt) reading after each addition of the titrant.

-

The titration curve (pH vs. volume of base added) will show distinct buffer regions corresponding to the deprotonation of the ligand and the formation of the metal complex.

-

The stability constants are calculated from the titration data using specialized computer programs that solve the mass-balance equations for all species in equilibrium.

-

LC-MS/MS for Quantification in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry is a sensitive and specific method for determining the concentration of Deferasirox and its iron complex in plasma.

-

Objective: To quantify Deferasirox in human plasma, accounting for interference from the Fe-[DFX]₂ complex.

-

Materials: Human plasma samples, Deferasirox standard, internal standard (e.g., mifepristone), acetonitrile, methanol, formic acid, EDTA, ODS-C18 column, LC-MS/MS system with electrospray ionization (ESI).[16]

-

Protocol:

-

Sample Preparation: To 200 µL of human plasma, add the internal standard and precipitate proteins using acetonitrile.[16] Centrifuge to pellet the proteins.

-

Interference Mitigation: The presence of ferric ions in the sample and mobile phase can lead to the in-situ formation of the iron complex, causing underestimation of the free drug.[16] To prevent this, add a competing chelator like EDTA (e.g., 0.04 mM) to the mobile phase and sample diluent.[16]

-

Chromatographic Separation: Inject the supernatant onto an ODS-C18 column. Use a mobile phase consisting of methanol and 0.1% formic acid containing 0.04 mM EDTA (e.g., 80:20 v/v) at a flow rate of 0.5 mL/min.[16]

-

Mass Spectrometric Detection: Detect the analytes using ESI in positive ion multiple reaction monitoring (MRM) mode. Monitor the precursor-to-product ion transitions, for example, m/z 374.2 → 108.1 for Deferasirox and m/z 430.1 → 372.2 for the internal standard.[16]

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of Deferasirox in the unknown samples from this curve.

-

Mandatory Visualizations

The following diagrams illustrate key processes related to the Deferasirox-iron complex.

Caption: Workflow of Deferasirox from oral administration to iron chelation and excretion.

Caption: Impact of Deferasirox on key proteins and pathways in iron metabolism.

Caption: Logical workflow for the LC-MS/MS analysis of Deferasirox in plasma.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Management of Acute Moderate Iron Poisoning with Oral Chelation and Antioxidant Therapy: A Case Report [mdpi.com]

- 8. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Elucidating the High Affinity Copper(II) Complexation by the Iron Chelator Deferasirox Provides Therapeutic and Toxicity Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pharmacodynamics of Deferasirox in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferasirox is an orally active iron chelator used in the clinical management of chronic iron overload resulting from blood transfusions.[1] Its mechanism of action involves the formation of a stable complex with trivalent iron, which is subsequently eliminated from the body, primarily through fecal excretion.[1] Preclinical studies in various animal models have been instrumental in elucidating the pharmacodynamic properties of Deferasirox, including its efficacy in reducing iron burden in key organs, its safety profile, and its impact on various cellular signaling pathways. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Deferasirox, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways.

I. Efficacy of Deferasirox in Preclinical Models of Iron Overload

Deferasirox has demonstrated significant efficacy in reducing iron levels in multiple preclinical models of iron overload. The most commonly used models are rodents, particularly mice and gerbils, in which iron overload is induced through parenteral administration of iron dextran.

Data Presentation:

Table 1: Efficacy of Deferasirox in a Gerbil Model of Iron Overload

| Treatment Group | Duration of Treatment | Cardiac Iron Content (mg) | % Reduction vs. Sham | Liver Iron Content (mg) | % Reduction vs. Sham | Reference |

| Sham-chelated | 12 weeks | 0.23 ± 0.04 | - | 43.1 ± 5.3 | - | [2] |

| Deferasirox (100 mg/kg/day, once daily) | 12 weeks | 0.19 ± 0.04 | 17.4% | 17.7 ± 4.8 | 58.9% | [2] |

| Deferasirox (100 mg/kg/day, twice daily) | 12 weeks | 0.16 ± 0.04 | 30.4% | 21.1 ± 5.3 | 51.0% | [2] |

Table 2: Efficacy of Deferasirox in a Mouse Model of Aplastic Anemia with Iron Overload

| Treatment Group | Duration of Treatment | Liver Iron Deposition (Qualitative) | Bone Marrow Iron Deposition (Qualitative) | Reference |

| Model Control | 5 weeks | Heavy | Heavy | [3] |

| Deferasirox (200 mg/kg/day) | 5 weeks | Significantly decreased | Significantly decreased | [3] |

| Deferoxamine (200 mg/kg, twice daily) | 5 weeks | Significantly decreased | Significantly decreased | [3] |

| Deferasirox + Deferoxamine | 5 weeks | Most obvious decrease | Most obvious decrease | [3] |

II. Experimental Protocols

A. Induction of Iron Overload in Gerbils

This protocol is adapted from studies investigating the efficacy of Deferasirox in reducing cardiac and hepatic iron.[2][4][5][6][7][8]

-

Animal Model: Female Mongolian gerbils (8-10 weeks old).

-

Iron Loading: Administer weekly subcutaneous injections of iron dextran at a dose of 200 mg/kg for 10 weeks.

-

Equilibration: Allow for a 2-week washout period after the final iron dextran injection before initiating chelation therapy.

-

Confirmation of Iron Overload: A subset of animals can be euthanized to measure baseline heart and liver iron concentrations to confirm iron overload.

B. Deferasirox Administration in Preclinical Models

-

Oral Administration in Gerbils: Deferasirox is mixed in peanut butter and administered orally via a syringe at the desired daily dose (e.g., 100 mg/kg).[4]

-

Oral Gavage in Mice: Deferasirox is suspended in a vehicle such as 0.5% hydroxypropylcellulose and administered via oral gavage.[9] For studies in aplastic anemia models, Deferasirox can be dissolved in distilled water and given daily via intragastric administration.[3]

C. Measurement of Tissue Iron Concentration

-

Sample Collection: Euthanize animals and harvest organs of interest (e.g., liver, heart).

-

Sample Preparation: Weigh the tissue samples and dry them to a constant weight.

-

Iron Quantification: Determine the iron concentration using inductively coupled plasma atomic emission spectrometry (ICP-AES).[5][6]

D. Western Blot Analysis of Signaling Proteins

This protocol is a general guideline for assessing protein expression levels of Nrf2 and HIF-1α.

-

Protein Extraction: Homogenize tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HIF-1α, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands can be performed using image analysis software.

III. Modulation of Signaling Pathways

Deferasirox has been shown to modulate key signaling pathways involved in cellular stress responses, including the Nrf2 and HIF-1α pathways.

A. Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Studies have shown that Deferasirox can induce the activation of the Nrf2 pathway.[10][11] This is thought to be a protective mechanism against the oxidative stress that can be induced by iron chelation.

B. HIF-1α Signaling Pathway

Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels. Iron is a cofactor for the prolyl hydroxylases that target HIF-1α for degradation in normoxic conditions. By chelating iron, Deferasirox can inhibit the activity of these enzymes, leading to the stabilization and accumulation of HIF-1α.[12]

IV. Additional Preclinical Applications

Beyond iron overload, preclinical studies have explored the pharmacodynamics of Deferasirox in other therapeutic areas.

A. Neurodegenerative Diseases

In transgenic mouse models of Alzheimer's disease and tauopathy, Deferasirox treatment has been shown to reduce the levels of hyperphosphorylated tau, a key pathological hallmark of these conditions.[13]

Table 3: Effect of Deferasirox on Hyperphosphorylated Tau in a Mouse Model of Tauopathy

| Mouse Model | Treatment | AT8-positive Area (%) | % Decrease vs. Untreated | Reference |

| Tau/Tau | Untreated | 5.4 ± 2.7 | - | [13] |

| Tau/Tau | Deferasirox (1.6 mg, 3x/week) | 4.0 ± 2.6 | 25.9% | [13] |

| Tau/APP | Untreated | 4.5 ± 2.6 | - | [13] |

| Tau/APP | Deferasirox (1.6 mg, 3x/week) | 3.8 ± 3.4 | 15.6% | [13] |

B. Antifungal Activity

Deferasirox has demonstrated in vitro and in vivo activity against certain fungi, such as those causing mucormycosis.[9][14] This effect is attributed to the sequestration of iron, which is an essential nutrient for fungal growth.

Table 4: In Vivo Efficacy of Deferasirox in a Mouse Model of Mucormycosis

| Treatment Group | Survival Rate | Reference |

| Placebo | 0% | [9] |

| Deferasirox (10 mg/kg, twice daily) | Significantly improved vs. placebo | [9] |

| Deferasirox + Liposomal Amphotericin B | Synergistically improved survival | [9] |

V. Experimental Workflow for Preclinical Evaluation of Deferasirox

The following diagram illustrates a typical workflow for the preclinical pharmacodynamic assessment of Deferasirox.

Conclusion

Preclinical models have been indispensable in characterizing the pharmacodynamics of Deferasirox. These studies have not only confirmed its potent iron-chelating activity but have also shed light on its broader biological effects, including the modulation of key cellular signaling pathways and its potential in other therapeutic indications. The data and protocols summarized in this guide provide a valuable resource for researchers and scientists in the field of drug development, facilitating further investigation into the therapeutic applications of Deferasirox.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Comparison of twice-daily vs once-daily deferasirox dosing in a gerbil model of iron cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the effects of deferasirox, deferoxamine, and combination of deferasirox and deferoxamine on an aplastic anemia mouse model complicated with iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deferasirox and deferiprone remove cardiac iron in the iron-overloaded gerbil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deferasirox removes cardiac iron and attenuates oxidative stress in the iron-overloaded gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term efficacy of deferasirox in preventing cardiovascular complications in the iron-overloaded gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deferasirox and deferiprone remove cardiac iron in the iron-overloaded gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant-Mediated Effects in a Gerbil Model of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The iron chelator deferasirox protects mice from mucormycosis through iron starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Activity of Deferasirox in Mucorales: Influences of Species and Exogenous Iron - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Clinical Therapeutic Potential of Deferasirox

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferasirox (DFX), a high-affinity, orally active iron chelator, is clinically established for the management of chronic iron overload. Beyond its primary function of systemic iron reduction, a substantial body of non-clinical research has unveiled a diverse range of therapeutic activities, positioning DFX as a candidate for drug repurposing in oncology, neurodegenerative disorders, and inflammatory diseases. This technical guide synthesizes the current non-clinical evidence, detailing the multifaceted mechanisms of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the complex signaling pathways modulated by this agent.

Core Mechanism of Action: Beyond Iron Chelation

While the primary mechanism of Deferasirox involves the chelation of ferric iron (Fe³⁺) in a 2:1 ratio to form a stable complex excreted primarily via feces, its therapeutic potential in non-clinical models stems from a broader range of cellular effects.[1][2] Neoplastic cells, due to their rapid proliferation, have a heightened iron requirement, making them particularly vulnerable to iron depletion.[3][4] However, the effects of DFX extend beyond simple iron deprivation.

Key Non-Clinical Mechanisms:

-

Modulation of Signaling Pathways: Deferasirox has been shown to inhibit several critical oncogenic signaling pathways.

-

NF-κB Inhibition: DFX acts as a potent inhibitor of the NF-κB pathway in various cancer cell lines, including myelodysplastic and leukemia cells.[5] This inhibition appears to be independent of its iron chelation activity and reactive oxygen species (ROS) scavenging capabilities.[5] It has been shown to prevent the nuclear translocation of the p65 subunit, thereby suppressing NF-κB-mediated gene expression and reducing the production of inflammatory cytokines like TNF.[5][6]

-

mTOR Pathway Repression: In myeloid leukemia cells, DFX upregulates the expression of REDD1 (Regulated in development and DNA damage response 1).[7] REDD1, in turn, enhances the activity of tuberin (TSC2), leading to the downregulation of the mTOR pathway and subsequent inhibition of protein synthesis and cellular proliferation, evidenced by reduced phosphorylation of the S6 ribosomal protein.[7][8]

-

TGF-β Signaling Suppression: In preclinical models of pancreatic cancer, the anti-proliferative effect of DFX is linked to the suppression of Transforming Growth Factor-β (TGF-β) signaling.[3]

-

Pyk2/β-catenin Signaling Inhibition: In multiple myeloma, DFX induces apoptosis by inhibiting proline-rich tyrosine kinase 2 (Pyk2), a known promoter of tumor growth.[9]

-

-

Induction of Programmed Cell Death:

-

Apoptosis: DFX induces caspase-dependent apoptosis across a multitude of cancer cell lines, including pancreatic cancer, multiple myeloma, and leukemia.[9][10][11] This is evidenced by the proteolytic cleavage of Caspase-9, Caspase-3, and PARP.[9][11] The apoptotic effect is directly linked to its iron-chelating function, as iron supplementation can rescue cells from DFX-induced apoptosis.[9]

-

Ferroptosis: In acute lymphoblastic leukemia (ALL) cells, DFX has been shown to induce ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid-based ROS.[12] This effect is mediated through the induction of NRF2.[12] In models of ulcerative colitis, DFX alleviates symptoms by inhibiting ferroptosis in the intestinal epithelium.[13]

-

-

Cell Cycle Arrest: At lower concentrations, DFX can arrest the cell cycle. In pancreatic cancer cells, a 10 μM concentration of DFX was sufficient to cause an S-phase arrest.[3]

-

Antioxidant and Redox Modulation: Deferasirox exhibits significant antioxidant activity by reducing toxic iron species and oxidative stress.[8][14][15] It has been shown to reduce the rate of ascorbic acid oxidation in the presence of iron ions by approximately 100-fold.[14][15] It also reduces ROS production in neutrophils.[16] This antioxidant capacity is crucial in mitigating oxidative damage in various disease models.[14][17]

Non-Clinical Therapeutic Applications

Oncology

The high metabolic rate and proliferative demand of cancer cells for iron make them a prime target for iron chelation therapy.

-

Pancreatic Cancer: DFX inhibits the proliferation of human pancreatic cancer cell lines (BxPC-3, HPAF-II, and Panc 10.05) in a dose-dependent manner.[3][11] In vivo, oral administration of DFX at 160 and 200 mg/kg suppressed the growth of BxPC-3 xenograft tumors in nude mice.[3] Furthermore, DFX acts synergistically with gemcitabine, the standard chemotherapy for pancreatic cancer, to inhibit tumor growth.[4][18]

-

Leukemia: DFX demonstrates cytotoxic effects against various myeloid leukemia cell lines (K562, U937, HL-60) and fresh acute myeloid leukemia (AML) patient cells.[7] It also shows synergistic anti-proliferative effects when combined with decitabine in SKM-1, THP-1, and K-562 leukemia cell lines.[10] In acute lymphoblastic leukemia (ALL) models, DFX induces cell death through Nrf2-induced ferroptosis.[12]

-

Multiple Myeloma: DFX effectively induces apoptosis in multiple myeloma cells both in vitro and in vivo.[9] This action is mediated through the inhibition of the oncogenic Pyk2/β-catenin signaling pathway.[9] It has also been investigated for its potential to inhibit the anti-apoptotic protein Mcl-1.[19]

-

Other Cancers: Preclinical studies have also demonstrated the anti-proliferative and pro-apoptotic activity of DFX in cervical cancer, lung carcinoma, and neuroepithelioma cell lines.[20][21]

Neurodegenerative Diseases

Iron accumulation is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease (AD).

-

Alzheimer's Disease and Tauopathies: In transgenic animal models of AD and tauopathy (overexpressing mutant human APP and/or tau proteins), treatment with Deferasirox tended to decrease hyperphosphorylated tau.[22][23] The proposed mechanisms include the reduction of iron that aggregates tau or a direct binding of DFX to the tau protein, thereby inhibiting its aggregation.[22][23] However, in these specific models, DFX did not significantly improve memory or motor function.[22]

Inflammatory Diseases

The immunomodulatory and anti-inflammatory properties of DFX are being explored in models of inflammatory disease.

-

Ulcerative Colitis (UC): In a dextran sulfate sodium (DSS)-induced mouse model of UC, DFX administration significantly relieved disease symptoms, reduced levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, INF-γ), and inhibited ferroptosis.[13] Treatment also reshaped the intestinal microbiota, increasing beneficial bacteria and enhancing the production of short-chain fatty acids.[13]

Quantitative Data from Preclinical Studies

Table 1: In Vitro Anti-Proliferative and Cytotoxic Effects of Deferasirox

| Cancer Type | Cell Line(s) | Concentration Range | Key Findings | Reference(s) |

| Pancreatic Cancer | BxPC-3, HPAF-II, Panc 10.05 | 5.6 - 100 µM | IC₅₀ values: 7.3 µM (BxPC-3), 5.6 µM (HPAF-II), 6.1 µM (Panc 10.05). 10 µM induced S-phase arrest; 50-100 µM induced apoptosis. | [3][11] |

| Myeloid Leukemia | K562, U937, HL-60 | 16.9 - 172.2 µM | IC₅₀ values: 46.3 µM (K562), 16.9 µM (U937), 50 µM (HL-60). 87.6 - 172.2 µM for fresh AML cells. Induced caspase-3/7 activity. | [7] |

| Leukemia | SKM-1, THP-1, K-562 | 20 - 100 µM | Dose- and time-dependent suppression of cell viability. Synergistic effect with Decitabine. | [10] |

| Multiple Myeloma | MM.1S, U266, RPMI8226, OPM2 | Not specified | Induced cleavage of Caspase 9, Caspase 3, and PARP. Effect prevented by iron supplementation. | [9] |

| Acute Lymphoblastic Leukemia | Sup-B15, Molt-4 | 100 - 300 nM | Significant decrease in cell viability. 100 nM induced apoptosis and autophagy. | [12] |

Table 2: In Vivo Anti-Tumor Efficacy of Deferasirox

| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| Pancreatic Cancer | Nude mice with BxPC-3 xenografts | 160 & 200 mg/kg, oral | Suppressed tumor growth. Avg. tumor volume: 674 mm³ (control) vs. 327 mm³ (160 mg/kg) and 274 mm³ (200 mg/kg). Reduced serum ferritin. | [3] |

| Pancreatic Cancer | Nude mice with BxPC-3 xenografts | DFX + Gemcitabine | Combination treatment significantly suppressed xenograft tumor growth compared to control or single agents. | [4] |

| Cervical Cancer | Murine xenograft model | Not specified | Significantly suppressed xenograft tumor growth. Decreased ferritin and iron deposits in tumors. | [21] |

Experimental Protocols

In Vitro Cell Viability and Proliferation Assays

-

Methodology (MTS/XTT/CCK-8):

-

Cell Seeding: Plate cancer cells (e.g., BxPC-3, K562) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[11]

-

Treatment: Treat cells with varying concentrations of Deferasirox (e.g., 1-100 µM) or vehicle control (e.g., ≤0.1% DMSO) for specified time points (e.g., 24, 48, 72 hours).[10][20]

-

Reagent Addition: Add MTS, XTT, or CCK-8 reagent to each well according to the manufacturer's instructions.[11][12]

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 nm for MTS) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine IC₅₀ values using non-linear regression analysis.

-

Apoptosis Analysis

-

Methodology (Annexin V/Propidium Iodide Flow Cytometry):

-

Cell Treatment: Treat cells with Deferasirox (e.g., 50-100 µM) for 24-48 hours.[11]

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]

-

-

Methodology (Caspase Activity Assay):

-

Cell Lysis: Treat cells as described above, then lyse the cells to release cellular contents.

-

Substrate Addition: Use a commercial luminescent or colorimetric assay kit (e.g., Caspase-Glo® 3/7) to measure the activity of executioner caspases.[7][11] Add the caspase substrate to the cell lysate.

-

Measurement: Measure the luminescence or absorbance signal, which is proportional to the amount of active caspase in the sample.[11]

-

In Vivo Xenograft Tumor Model

-

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ BxPC-3 cells) into the flank of immunocompromised mice (e.g., nude mice).[3]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer Deferasirox orally (e.g., by gavage) at specified doses (e.g., 160-200 mg/kg/day) or vehicle control.[3]

-

Monitoring: Monitor animal weight and general health regularly. Measure tumor dimensions with calipers every few days and calculate tumor volume (e.g., Volume = (length × width²)/2).

-

Endpoint: At the end of the study (e.g., 4-6 weeks) or when tumors reach a predetermined size, euthanize the animals. Excise tumors for weight measurement, histological analysis, and molecular studies (e.g., Western blot, immunohistochemistry).[3]

-

NF-κB Activity Analysis

-

Methodology (Immunofluorescence for p65 Subunit Localization):

-

Cell Culture and Treatment: Grow cells (e.g., K562) on coverslips and treat with Deferasirox (e.g., 50 µM for 18 hours).[5]

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Staining: Incubate cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody (e.g., FITC-conjugated, green signal). Counterstain nuclei with a DNA dye like DAPI or propidium iodide (red signal).[5]

-

Imaging: Visualize cells using a fluorescence microscope. In untreated/activated cells, the p65 signal will co-localize with the nuclear stain (yellow signal). In DFX-treated cells, the p65 signal will be retained in the cytoplasm (green signal).[5]

-

Signaling Pathway and Workflow Visualizations

Caption: Deferasirox inhibits NF-κB mediated gene transcription.

Caption: Deferasirox represses mTOR signaling via REDD1 upregulation.

Caption: General workflow for in vitro evaluation of Deferasirox.

Caption: General workflow for in vivo xenograft studies.

Conclusion and Future Directions

The non-clinical data for Deferasirox strongly support its potential as a multi-modal therapeutic agent beyond its role in managing iron overload. Its ability to induce apoptosis, ferroptosis, and cell cycle arrest, coupled with its inhibitory effects on critical oncogenic pathways like NF-κB and mTOR, provides a robust rationale for its repurposing, particularly in oncology. Preclinical evidence in models of pancreatic cancer, leukemia, and multiple myeloma is especially compelling.

Future research should focus on elucidating the precise molecular interactions that mediate its iron-independent effects, such as the direct inhibition of signaling proteins. Further investigation into its efficacy in combination with other targeted therapies and immunotherapies is warranted. Additionally, exploring its therapeutic window and efficacy in a broader range of neurodegenerative and inflammatory disease models will be crucial in expanding its potential clinical utility. The extensive safety data available from its clinical use in iron overload provides a solid foundation for accelerating its translation into these new therapeutic areas.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Deferasirox - Wikipedia [en.wikipedia.org]

- 3. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The oral iron chelator deferasirox inhibits NF-κB mediated gene expression without impacting on proximal activation: implications for myelodysplasia and aplastic anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic inhibitory effects of deferasirox in combination with decitabine on leukemia cell lines SKM-1, THP-1, and K-562 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Deferasirox alleviates DSS-induced ulcerative colitis in mice by inhibiting ferroptosis and improving intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Deferasirox Reduces Oxidative Stress in Patients With Transfusion Dependency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Deferasirox, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Drug Repurposing: Deferasirox Inhibits the Anti-Apoptotic Activity of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dibutyryl.com [dibutyryl.com]

- 21. researchgate.net [researchgate.net]

- 22. Effects of Deferasirox in Alzheimer’s Disease and Tauopathy Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of Deferasirox in Alzheimer's Disease and Tauopathy Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC-UV method for quantifying Deferasirox in biological samples

An HPLC-UV method provides a reliable and accessible approach for the quantification of Deferasirox in biological samples, crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note details a validated method for determining Deferasirox concentrations, particularly in human plasma.

Principle of the Method

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) detector. A C18 column is used to separate Deferasirox from endogenous components in the biological matrix. The separation is achieved by passing a pressurized mobile phase through the column. Following separation, the drug is detected by its absorbance of UV light at a specific wavelength, and the resulting signal is proportional to the concentration of Deferasirox in the sample.

Apparatus and Materials

Apparatus

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis Detector

-

-

Chromatographic Data Station (e.g., Empower, Chromeleon)

-

Analytical Balance

-

Vortex Mixer

-

Centrifuge

-

Pipettes (various volumes)

-

Volumetric flasks

-

HPLC vials

Chemicals and Reagents

-

Deferasirox reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or Orthophosphoric acid (Analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human plasma (for calibration and quality control standards)

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Deferasirox reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1] Sonicate if necessary to ensure complete dissolution. This solution should be stored at 2-8°C.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with methanol in a volumetric flask.[1]

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working stock solution into drug-free human plasma to achieve a concentration range of 0.25 to 70.00 µg/mL.[2][3] A typical calibration curve may include concentrations of 0.25, 0.5, 1, 5, 10, 20, 40, and 70 µg/mL.

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.[2][4][5]

-

Pipette 500 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.[4][5]

-

Add a precipitating agent. A common approach is to add acetonitrile.[2][3] Add 1 mL of acetonitrile to the plasma sample.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the tube at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean HPLC vial.

-

Inject a specific volume (e.g., 10-20 µL) into the HPLC system for analysis.

Chromatographic Conditions

The following table summarizes typical HPLC-UV conditions for Deferasirox analysis.

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[1][6] |

| Mobile Phase | Isocratic or gradient mixture of an acidic aqueous phase and an organic solvent. |

| Example (Isocratic) | Acetonitrile and 0.1% Formic Acid in Water (e.g., 55:45 v/v)[1][7] |

| Example (Gradient) | Eluent A: 0.3% Orthophosphoric acid in water (pH 3.0); Eluent B: 0.1% Formic acid in acetonitrile[2][3] |

| Flow Rate | 1.0 mL/min[1][7][8][9] |

| Column Temperature | 40°C[1][6] |

| Injection Volume | 10 µL[1] |

| UV Detection | 295 nm or 299 nm (for plasma)[2][3][4][5]. Other reported wavelengths include 245 nm and 248 nm.[6][8][9] |

| Run Time | Approximately 8-10 minutes[1][4][5] |

Method Validation Summary

The described method has been validated according to regulatory guidelines, with typical performance characteristics summarized below.

| Validation Parameter | Typical Result |

| Linearity Range | 0.078 - 40 µg/mL[4][5] or 0.25 - 70.00 µg/mL[2][3] |

| Correlation Coefficient (r²) | > 0.999[1] |

| Accuracy (Mean Recovery) | 91.66%[4][5]. Generally within 85-115%. |

| Precision (RSD%) | |

| Intra-day | < 5% (e.g., 4.64%)[4][5] |

| Inter-day | < 11% (e.g., 10.55%)[4][5] |

| Limit of Detection (LOD) | ~0.078 µg/mL[4][5] |

| Limit of Quantification (LOQ) | ~0.156 µg/mL[4][5] |

| Retention Time | ~6-8 minutes, depending on exact conditions[1][6] |

Data Analysis

-

Calibration Curve: Generate a calibration curve by plotting the peak area of the Deferasirox standard against its corresponding concentration. Perform a linear regression analysis on the data points.

-

Quantification: Determine the concentration of Deferasirox in the unknown samples by interpolating their peak areas from the linear regression equation of the calibration curve.

Experimental Workflow

Caption: Workflow for Deferasirox quantification in plasma.

References

- 1. journals.innovareacademics.in [journals.innovareacademics.in]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]

- 4. A new HPLC UV validated method for therapeutic monitoring of deferasirox in thalassaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jgtps.com [jgtps.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. ijpras.com [ijpras.com]

Application Note: Sensitive LC-MS/MS Method for the Determination of Deferasirox and its Metabolites in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the iron chelating agent Deferasirox and its major metabolites in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and research applications in drug development.

Introduction

Deferasirox is an orally administered iron chelator used in the treatment of chronic iron overload due to blood transfusions. Monitoring the plasma concentrations of Deferasirox and its metabolites is crucial for optimizing dosage, ensuring efficacy, and minimizing potential side effects. LC-MS/MS has become the preferred analytical technique for this purpose due to its inherent sensitivity, specificity, and speed.[1][2] The primary metabolic pathway of Deferasirox is glucuronidation, leading to the formation of the acyl glucuronide (M3) and the 2-O-glucuronide (M6).[3] Minor metabolic pathways include oxidation by cytochrome P450 enzymes, resulting in hydroxylated metabolites. A challenge in the bioanalysis of Deferasirox is its potential to chelate with ferric ions in the sample or LC system, which can lead to inaccurate quantification. This protocol addresses this issue through the use of a chelating agent in the mobile phase.[4]

Experimental Workflow

Figure 1: Experimental workflow for the LC-MS/MS analysis of Deferasirox.

Deferasirox Metabolic Pathway

Figure 2: Metabolic pathway of Deferasirox.

Protocols

Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add an appropriate volume of internal standard (IS) working solution (e.g., Mifepristone or a stable isotope-labeled Deferasirox).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Recommended Conditions |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water with 0.04 mM EDTA |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 20% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min. |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions

The following MRM transitions can be used for the detection of Deferasirox and its metabolites. It is recommended to optimize the collision energies for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Deferasirox | 374.2 | 108.1[4][5] |

| M3 (Acyl Glucuronide) | 550.2 | Optimize for characteristic fragment |

| M6 (2-O-Glucuronide) | 550.2 | Optimize for characteristic fragment |

| M1/M4 (Hydroxylated) | 390.2 | Optimize for characteristic fragment |

| Internal Standard (Mifepristone) | 430.1 | 372.2[4] |

*Note: The product ions for the metabolites should be determined by infusing a solution of the metabolite standard or a sample known to contain the metabolite and performing a product ion scan.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the analysis of Deferasirox.

| Parameter | Typical Value |

| Linearity Range | 0.04 - 40 µg/mL[4] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL[4] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of Deferasirox and its metabolites in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research or clinical research setting. The inclusion of EDTA in the mobile phase is a critical step to mitigate the chelation of Deferasirox with metal ions, ensuring accurate and reproducible results.

References

- 1. kums.ac.ir [kums.ac.ir]

- 2. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Establishing a Deferasirox-Inducible Iron Deficiency Model in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is an essential element for numerous cellular processes, including DNA synthesis, oxygen transport, and cellular respiration. Dysregulation of iron homeostasis is implicated in various pathological conditions. The ability to reliably induce iron deficiency in vitro is crucial for studying the cellular and molecular consequences of iron depletion and for the development of novel therapeutic strategies. Deferasirox is an orally active iron chelator that selectively binds ferric iron (Fe³⁺) with high affinity, forming a stable complex that is subsequently eliminated.[1] This property makes Deferasirox a valuable tool for establishing a controlled and inducible model of iron deficiency in cell culture.

These application notes provide a comprehensive guide for researchers to establish, verify, and characterize a Deferasirox-inducible iron deficiency model in cultured cells. Detailed protocols for cell treatment, verification of iron deficiency, and analysis of key signaling pathways are provided.

Experimental Workflow

The overall workflow for establishing and validating the Deferasirox-inducible iron deficiency model is depicted below.

Protocols

Deferasirox-Induced Iron Deficiency in Cell Culture

This protocol describes the induction of iron deficiency in cultured cells using Deferasirox.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Deferasirox (powder)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates/flasks

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

-

Cell Seeding:

-

Preparation of Deferasirox Stock Solution:

-

Prepare a 10 mM stock solution of Deferasirox in sterile DMSO.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Deferasirox Treatment:

-

On the day of the experiment, thaw an aliquot of the Deferasirox stock solution.

-

Dilute the stock solution in a complete culture medium to the desired final working concentration. It is recommended to test a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the optimal concentration for the specific cell line and experimental goals.[4] A study on myeloid leukemia cells showed significant effects at 10 µM and 50 µM after 24 hours.[4]

-

Remove the existing medium from the cells and replace it with the Deferasirox-containing medium. For suspension cells, pellet the cells by centrifugation and resuspend in the treatment medium.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest Deferasirox concentration used.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal duration should be determined empirically.

-

-

Cell Harvesting:

-

After the incubation period, harvest the cells for downstream analysis.

-

For adherent cells, wash with PBS, and then detach using trypsin or a cell scraper.

-

For suspension cells, collect by centrifugation.

-

Wash the cell pellet with ice-cold PBS. The cells are now ready for lysate preparation.

-

Verification of Iron Deficiency

This protocol utilizes a colorimetric assay to quantify the intracellular non-heme iron content.

Materials:

-

Cell pellet from Deferasirox-treated and control cells

-

Iron Assay Kit (e.g., based on Ferene-S or Ferrozine)

-

Cell lysis buffer (as recommended by the kit, or RIPA buffer)

-

Protease inhibitor cocktail

-

BCA Protein Assay Kit

-

Microplate reader

Protocol:

-

Cell Lysate Preparation:

-

Resuspend the cell pellet in ice-cold cell lysis buffer supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant (cell lysate) and store it on ice.

-

-

Protein Quantification:

-

Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. This is essential for normalizing the iron content.

-

-

Iron Assay:

-

Perform the iron assay according to the manufacturer's protocol of the chosen Iron Assay Kit.[1][5] A general procedure is as follows:

-

Prepare iron standards as per the kit instructions.

-

Add a specific volume of cell lysate and standards to the wells of a microplate.

-

Add the iron detection reagent to each well.

-

Incubate at room temperature for the recommended time to allow for color development.

-

Measure the absorbance at the specified wavelength (e.g., 590 nm for Ferene-S) using a microplate reader.[1]

-

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the iron standards.

-

Calculate the iron concentration in each sample from the standard curve.

-

Normalize the iron concentration to the protein concentration of the corresponding lysate (e.g., in µg iron/mg protein).

-

This protocol describes the measurement of ferritin, an iron storage protein, which is expected to decrease upon iron chelation.

Materials:

-

Cell lysate from Deferasirox-treated and control cells

-

Ferritin ELISA Kit

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Protocol:

-

Sample and Standard Preparation:

-

ELISA Procedure:

-

Follow the specific instructions provided with the Ferritin ELISA kit.[6][7][8] A typical sandwich ELISA protocol involves:

-

Adding standards and samples to the antibody-coated microplate wells.

-

Incubating to allow ferritin to bind to the immobilized antibody.

-

Washing the wells to remove unbound components.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and then washing to remove the unbound detection antibody.

-

Adding the substrate solution, which will react with the enzyme to produce a colored product.

-

Stopping the reaction with a stop solution.

-

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve and determine the ferritin concentration in the samples.

-

Normalize the ferritin concentration to the total protein concentration of the lysates.

-

This protocol details the detection of TfR1, an iron uptake protein, which is expected to be upregulated in response to iron deficiency.

Materials:

-

Cell lysate from Deferasirox-treated and control cells

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against TfR1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Quantification and Sample Preparation:

-

Prepare cell lysates and quantify protein concentration as described in section 3.2.1.

-

Mix a specific amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against TfR1 (at the manufacturer's recommended dilution) overnight at 4°C.[10]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the TfR1 signal to the loading control.

-

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between control and Deferasirox-treated groups.

Table 1: Effect of Deferasirox on Intracellular Iron and Ferritin Levels

| Treatment Group | Deferasirox Conc. (µM) | Intracellular Iron (µg/mg protein) | Ferritin (ng/mg protein) |

| Vehicle Control | 0 (DMSO) | Value ± SD | Value ± SD |

| Deferasirox | 10 | Value ± SD | Value ± SD |

| Deferasirox | 50 | Value ± SD | Value ± SD |

| Deferasirox | 100 | Value ± SD | Value ± SD |

Table 2: Effect of Deferasirox on Transferrin Receptor 1 (TfR1) Expression

| Treatment Group | Deferasirox Conc. (µM) | Relative TfR1 Expression (Normalized to Loading Control) |

| Vehicle Control | 0 (DMSO) | 1.0 ± SD |

| Deferasirox | 10 | Value ± SD |

| Deferasirox | 50 | Value ± SD |

| Deferasirox | 100 | Value ± SD |

Signaling Pathway Analysis

Iron deficiency induced by Deferasirox is expected to activate specific signaling pathways that regulate cellular iron homeostasis.

The IRE/IRP Signaling Pathway

Under low iron conditions, Iron Regulatory Proteins (IRPs) bind to Iron Responsive Elements (IREs) on the mRNA of key iron metabolism genes. This leads to the stabilization of TfR1 mRNA and the inhibition of ferritin mRNA translation.[11][12][13]

The HIF-1α Signaling Pathway

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a transcription factor that is degraded under normoxic conditions in an iron-dependent manner. Prolyl hydroxylases (PHDs), which require iron as a cofactor, hydroxylate HIF-1α, targeting it for proteasomal degradation.[14] Iron deficiency mimics hypoxia by inhibiting PHD activity, leading to HIF-1α stabilization and the transcriptional activation of genes involved in iron uptake, such as the transferrin receptor.[15]

Conclusion

The use of Deferasirox provides a robust and titratable method for inducing iron deficiency in cell culture. The protocols outlined in these application notes offer a systematic approach to establishing the model, verifying the iron-deficient state through biochemical and molecular assays, and investigating the downstream effects on key cellular signaling pathways. This in vitro model is a valuable tool for advancing our understanding of iron metabolism and for the preclinical evaluation of therapeutic agents targeting iron-related disorders.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Cell culture protocol | Proteintech Group [ptglab.com]

- 4. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. cloud-clone.com [cloud-clone.com]

- 8. novamedline.com [novamedline.com]

- 9. researchgate.net [researchgate.net]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. The IRP/IRE system in vivo: insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iron regulatory protein (IRP)-iron responsive element (IRE) signaling pathway in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hypoxia-Inducible Factors Link Iron Homeostasis and Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]